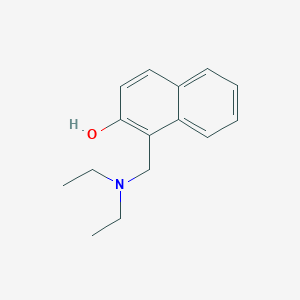![molecular formula C9H15N3OS2 B181274 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide CAS No. 6104-19-4](/img/structure/B181274.png)
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the thiadiazole family, which is known for its diverse range of biological activities. In
Wirkmechanismus
The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide is not fully understood. However, studies have suggested that this compound may act by inhibiting the production of reactive oxygen species (ROS) and reducing inflammation. It may also act by modulating the activity of enzymes involved in various biological processes.
Biochemische Und Physiologische Effekte
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide has been shown to have various biochemical and physiological effects. Studies have demonstrated that this compound can reduce the levels of pro-inflammatory cytokines and increase the activity of antioxidant enzymes. It has also been shown to have antitumor effects by inducing apoptosis in cancer cells. Additionally, N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide in lab experiments is its diverse range of biological activities. This compound has shown potential as an anti-inflammatory, antioxidant, antitumor, antibacterial, antifungal, neuroprotective, and anticonvulsant agent. Additionally, the synthesis of this compound is relatively simple and can be carried out in good yield. However, one of the limitations of using N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide in lab experiments is the lack of understanding of its mechanism of action. Further studies are needed to fully elucidate the mechanism of action of this compound.
Zukünftige Richtungen
There are several future directions for the research on N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide. One potential direction is to investigate the potential of this compound as a therapeutic agent for various diseases. Studies can be conducted to investigate the efficacy of this compound in animal models of diseases such as cancer, inflammation, and neurodegenerative diseases. Additionally, further studies can be conducted to elucidate the mechanism of action of this compound and to identify potential targets for drug development. Finally, studies can be conducted to investigate the toxicity and safety profile of this compound, which is essential for the development of any therapeutic agent.
In conclusion, N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide is a chemical compound that has shown potential applications in various fields of scientific research. This compound has diverse biological activities and has been studied for its anti-inflammatory, antioxidant, antitumor, antibacterial, antifungal, neuroprotective, and anticonvulsant effects. Further studies are needed to fully elucidate the mechanism of action of this compound and to investigate its potential as a therapeutic agent for various diseases.
Synthesemethoden
The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide involves the reaction of 2-amino-5-ethylthio-1,3,4-thiadiazole with 2,2-dimethylpropionyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is obtained in good yield after purification.
Wissenschaftliche Forschungsanwendungen
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide has shown potential applications in various fields of scientific research. This compound has been studied for its anti-inflammatory, antioxidant, and antitumor activities. It has also been investigated for its potential as an antibacterial and antifungal agent. Additionally, N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide has been studied for its neuroprotective and anticonvulsant effects.
Eigenschaften
CAS-Nummer |
6104-19-4 |
|---|---|
Produktname |
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide |
Molekularformel |
C9H15N3OS2 |
Molekulargewicht |
245.4 g/mol |
IUPAC-Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C9H15N3OS2/c1-5-14-8-12-11-7(15-8)10-6(13)9(2,3)4/h5H2,1-4H3,(H,10,11,13) |
InChI-Schlüssel |
MGLUUXOWASBUFY-UHFFFAOYSA-N |
SMILES |
CCSC1=NN=C(S1)NC(=O)C(C)(C)C |
Kanonische SMILES |
CCSC1=NN=C(S1)NC(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



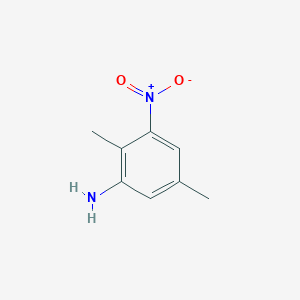
![n-[2-Methyl-5-(propan-2-yl)phenyl]formamide](/img/structure/B181193.png)
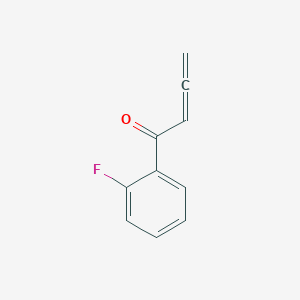
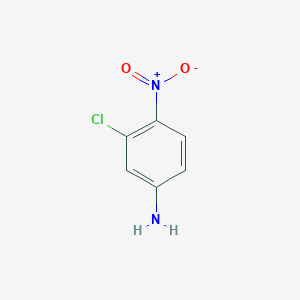
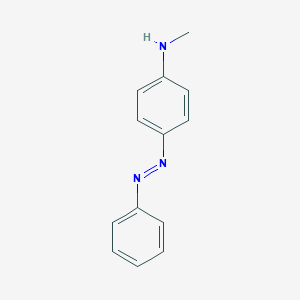
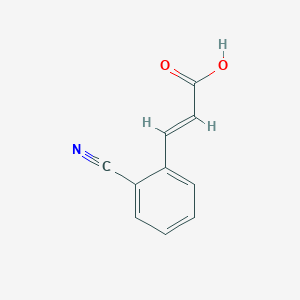
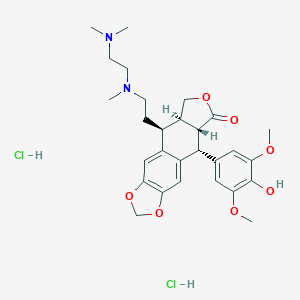

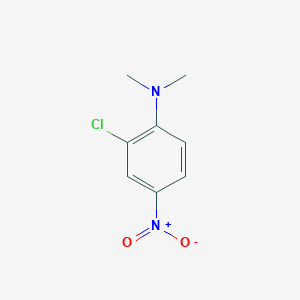
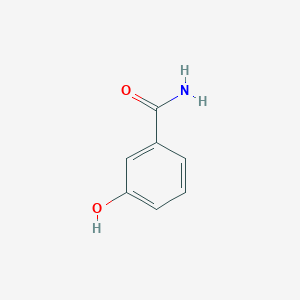
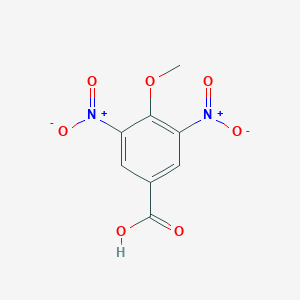
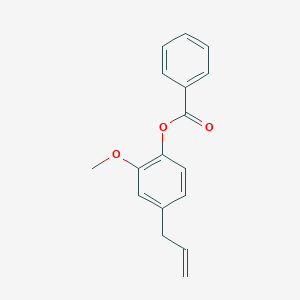
![7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B181213.png)
